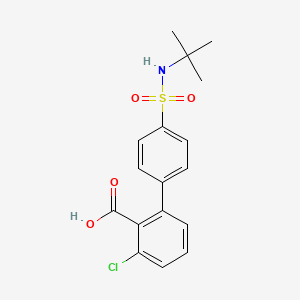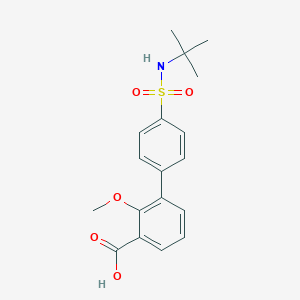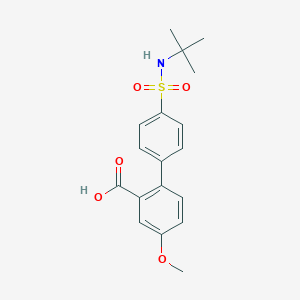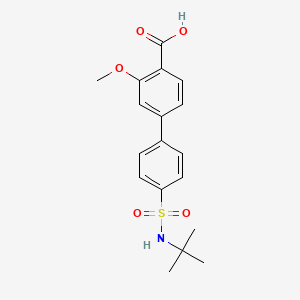
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid (2-BSA-6-Cl) is a novel compound that has been developed for a variety of scientific and research applications. This compound is a derivative of benzoic acid and has a molecular weight of 299.6 g/mol. It is a white solid at room temperature and is soluble in water and ethanol. 2-BSA-6-Cl has a melting point of 106-107 °C and a boiling point of 220-221 °C.
Wirkmechanismus
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in the body by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% binds to the active site of the enzyme, preventing the enzyme from carrying out its catalytic activity.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and to induce apoptosis. In animal studies, it has been shown to reduce inflammation and to protect against oxidative stress. Additionally, it has been shown to have anti-hypertensive effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has several advantages for use in lab experiments. It is a stable compound with a high purity, so it can be used for a variety of scientific and research applications. Additionally, it is soluble in water and ethanol, making it easy to work with in the laboratory. The main limitation of 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is that it is a relatively new compound, so there is limited information available on its properties and applications.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%. It could be used as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, it could be used as a tool to study the mechanisms of drug-receptor interactions. Additionally, it could be used to develop new fluorescent probes for the detection of proteins in cell cultures. Furthermore, it could be used as a model compound to study enzyme kinetics and to develop new inhibitors of carbonic anhydrase. Finally, it could be used to develop new compounds with improved pharmacological properties.
Synthesemethoden
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% can be synthesized using a simple two-step reaction. In the first step, the benzoic acid is reacted with 4-t-butylsulfamoylphenyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% in a yield of 95%. In the second step, the product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been used in a variety of scientific and research applications. It has been used as a novel inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a fluorescent probe for the detection of proteins in cell cultures and for the detection of protein-protein interactions. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been used as a model compound for the study of enzyme kinetics and for the study of drug-receptor interactions.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWQPRMWHOLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














